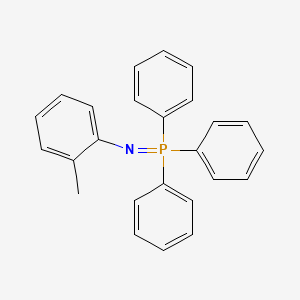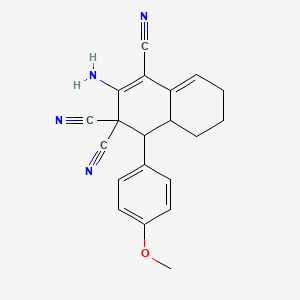![molecular formula C17H10BrCl2N3O2 B11532442 5-Bromo-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11532442.png)
5-Bromo-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and a furan ring, all connected through a pyridine carbohydrazide backbone
Preparation Methods
The synthesis of 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Condensation with pyridine-3-carbohydrazide: The final step involves the condensation of the furan derivative with pyridine-3-carbohydrazide under reflux conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for high-affinity interactions.
Comparison with Similar Compounds
When compared to similar compounds, 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide stands out due to its specific combination of functional groups. Similar compounds include:
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also exhibit anticancer properties but differ in their molecular targets and mechanisms of action.
Dichlorophenyl furan derivatives: These compounds share structural similarities but may have different reactivity and applications in organic synthesis.
The uniqueness of 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide lies in its ability to combine the properties of its individual components, resulting in a compound with diverse and potent biological activities.
Properties
Molecular Formula |
C17H10BrCl2N3O2 |
|---|---|
Molecular Weight |
439.1 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H10BrCl2N3O2/c18-12-5-11(7-21-8-12)17(24)23-22-9-13-2-4-16(25-13)10-1-3-14(19)15(20)6-10/h1-9H,(H,23,24)/b22-9+ |
InChI Key |
LLGJTWLBXJPEBR-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11532371.png)
![2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11532374.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11532377.png)
![5-O'-tert-butyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11532378.png)
![N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11532389.png)
![4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11532396.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B11532404.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11532406.png)
![2-[(6-{[(E)-9-Anthrylmethylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11532414.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11532419.png)
![2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11532437.png)
